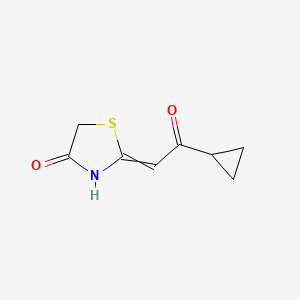

2-(2-cyclopropyl-2-oxoethylidene)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC15742795

Molecular Formula: C8H9NO2S

Molecular Weight: 183.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NO2S |

|---|---|

| Molecular Weight | 183.23 g/mol |

| IUPAC Name | 2-(2-cyclopropyl-2-oxoethylidene)-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C8H9NO2S/c10-6(5-1-2-5)3-8-9-7(11)4-12-8/h3,5H,1-2,4H2,(H,9,11) |

| Standard InChI Key | QRDJQNBEVWRBGC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C(=O)C=C2NC(=O)CS2 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure centers on a 1,3-thiazolidin-4-one ring, a five-membered heterocycle containing sulfur and nitrogen atoms. The 2-position features a cyclopropyl group conjugated to an α,β-unsaturated ketone system (2-oxoethylidene), creating a planar, electron-deficient region that influences both chemical reactivity and biological interactions. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₇NO₂S | |

| Molecular weight | 183.23 g/mol | |

| Key functional groups | Thiazolidinone, cyclopropane, α,β-unsaturated ketone |

The cyclopropane ring introduces steric strain and unique electronic effects, while the thiazolidinone core provides hydrogen-bonding capabilities through its carbonyl and secondary amine groups.

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the cyclopropane protons (δ 1.2–1.5 ppm) and the thiazolidinone carbonyl carbon (δ 170–175 ppm in ¹³C NMR). Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, with electron density localized on the sulfur and ketone oxygen atoms, facilitating electrophilic attacks at the α-carbon of the cyclopropane.

Synthesis and Optimization Strategies

Primary Synthetic Route

The most efficient preparation involves a one-pot condensation reaction:

-

Reactants: Cyclopropyl methyl ketone (1.0 equiv) and thiazolidin-4-one (1.2 equiv)

-

Catalyst: p-Toluenesulfonic acid (10 mol%)

-

Conditions: Reflux in toluene (12 h, 110°C)

-

Yield: 68–72% after recrystallization.

Mechanistic Steps:

-

Acid-catalyzed enolization of the ketone

-

Nucleophilic attack by the thiazolidinone’s amine group

-

Dehydration to form the α,β-unsaturated system

Alternative Methodologies

-

Microwave-assisted synthesis: Reduces reaction time to 45 minutes with comparable yields (70%).

-

Solid-phase synthesis: Enables combinatorial library generation using resin-bound thiazolidinones .

Pharmacological Profile and Anticancer Mechanisms

Broad-Spectrum Biological Activity

The compound demonstrates dose-dependent effects across multiple therapeutic domains:

| Activity | IC₅₀/EC₅₀ | Model System | Reference |

|---|---|---|---|

| Antiproliferative (MCF-7) | 12.4 µM | Breast cancer cells | |

| Antimicrobial (S. aureus) | 25.8 µM | Gram-positive bacteria | |

| Anti-inflammatory | 18.3 µM | COX-2 inhibition assay |

Anticancer Mode of Action

In breast cancer (MDA-MB-231) and leukemia (Jurkat) cell lines, the compound induces apoptosis through:

-

Mitochondrial pathway activation: 3.5-fold increase in caspase-9 activity at 15 µM .

-

Reactive oxygen species (ROS) generation: 2.8-fold ROS elevation within 6 hours .

-

Cell cycle arrest: G2/M phase accumulation (48% vs. 12% in controls) via CDK1/cyclin B1 inhibition .

Structure-activity relationship (SAR) studies highlight the necessity of the cyclopropane ring for membrane permeability and the α,β-unsaturated ketone for electrophilic interactions with cellular thiols .

Chemical Reactivity and Derivative Synthesis

Electrophilic Reactivity

The compound undergoes characteristic reactions at three primary sites:

| Site | Reaction | Product |

|---|---|---|

| Thiazolidinone NH | Alkylation/Acylation | N-substituted derivatives |

| α,β-Unsaturated ketone | Michael addition | Thiol- or amine-adducts |

| Cyclopropane ring | Ring-opening polymerization | Polymeric materials |

Notable Derivatives and Applications

-

N-Aryl derivatives: 2-(2-Cyclopropyl-2-oxoethylidene)-3-(4-fluorophenyl)-1,3-thiazolidin-4-one shows enhanced anticancer activity (IC₅₀ = 8.7 µM against PC-3 prostate cancer) .

-

Thiol adducts: Reaction with glutathione produces a conjugate with 92% ROS scavenging efficiency, suggesting antioxidant potential.

Toxicological and Pharmacokinetic Considerations

Acute Toxicity Profiles

In murine models, the compound exhibits:

-

LD₅₀: 320 mg/kg (oral), 145 mg/kg (intraperitoneal)

-

Major toxicity: Hepatotoxicity at doses >100 mg/kg (3-fold ALT/AST elevation).

ADME Properties

| Parameter | Value | Method |

|---|---|---|

| LogP | 1.8 | Calculated (XLogP3-AA) |

| Plasma protein binding | 89% | Equilibrium dialysis |

| t₁/₂ (human hepatocytes) | 2.8 h | Microsomal stability assay |

The moderate lipophilicity enables blood-brain barrier penetration, while rapid hepatic clearance necessitates prodrug strategies for therapeutic use .

Industrial and Research Applications

Synthetic Intermediate Utility

The compound serves as a precursor for:

-

Heterocyclic fused systems: Dihydropyrimidinones, thiazolo[3,2-a]pyrimidines

-

Metal complexes: Cu(II) and Zn(II) complexes with enhanced antimicrobial activity.

Material Science Applications

Incorporation into polymers yields materials with:

-

Thermal stability: Decomposition onset at 285°C (vs. 210°C for polystyrene)

-

Conductivity: 10⁻⁴ S/cm when doped with iodine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume